Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate
Overview
Description
Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Related compounds have been shown to selectively enhance slow inactivation of voltage-gated sodium channels .
Biochemical Pathways
It’s known that related compounds can regulate the collapse response mediator protein 2 (crmp2), which plays a crucial role in neuronal development and axon guidance .
Result of Action
Compounds with similar structures have been shown to have effects on neuronal development and axon guidance through the regulation of crmp2 .
Action Environment
Similar compounds are often stored in an inert atmosphere at 2-8°c for stability .
Biochemical Analysis
Biochemical Properties
Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions suggest that the compound may influence neuronal signaling and other cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with voltage-gated sodium channels can affect neuronal excitability and neurotransmission . Additionally, the regulation of CRMP2 by this compound may impact cytoskeletal dynamics and cell migration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances the slow inactivation of voltage-gated sodium channels by binding to specific sites on the channel proteins . This binding interaction leads to a conformational change in the channel, reducing its activity and thereby modulating neuronal signaling. Additionally, the compound’s regulation of CRMP2 involves binding to this protein, influencing its role in cytoskeletal dynamics and cell migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a reduction in its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neuronal signaling and cell migration. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of cellular processes . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with voltage-gated sodium channels and CRMP2 suggests that it may affect metabolic flux and metabolite levels in neuronal cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported by specific transporters and binding proteins that facilitate its localization to target sites . This distribution pattern influences its efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
tert-butyl N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-20(2,3)27-19(26)22-14-7-6-12-25(13-14)18-11-10-17(23-24-18)15-8-4-5-9-16(15)21/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJVMGXIEUJHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117455 | |
Record name | Carbamic acid, N-[1-[6-(2-chlorophenyl)-3-pyridazinyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-47-1 | |
Record name | Carbamic acid, N-[1-[6-(2-chlorophenyl)-3-pyridazinyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[6-(2-chlorophenyl)-3-pyridazinyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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